molecular formula C6H8O2 B084847 2,5-Dimethyl-3(2H)-furanone CAS No. 14400-67-0

2,5-Dimethyl-3(2H)-furanone

Número de catálogo: B084847
Número CAS: 14400-67-0
Peso molecular: 112.13 g/mol
Clave InChI: ASOSVCXGWPDUGN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,5-Dimethyl-3(2H)-furanone is a member of oxolanes.

Propiedades

IUPAC Name

2,5-dimethylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOSVCXGWPDUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864502
Record name 2,5-Dimethyl-3(2H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid / sweet herbaceous aroma
Record name 2,5-Dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble, Soluble (in ethanol)
Record name 2,5-Dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.041-1.057
Record name 2,5-Dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

14400-67-0
Record name 2,5-Dimethyl-3(2H)furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14400-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-3(2H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Furanone, 2,5-dimethyl-
Source EPA Chemicals under the TSCA
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Record name 2,5-Dimethyl-3(2H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylfuran-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,5-DIMETHYL-3(2H)-FURANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73O869QGB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,5-Dimethyl-3(2H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2,5-Dimethyl-3(2H)-furanone commonly known as?

A1: this compound is often referred to as HDMF or Furaneol®.

Q2: What is the primary sensory characteristic of this compound?

A2: this compound possesses a potent, characteristic caramel-like aroma. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: In which fruits is this compound a key flavor compound?

A3: This compound is particularly important for the aroma of strawberries, but it is also found in many other fruits, contributing to their characteristic flavor profiles. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is C6H8O2, and its molecular weight is 112.13 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: How is this compound synthesized in nature?

A5: In fruits, this compound is synthesized through a series of enzymatic steps. It can also be formed through the Maillard reaction during the heating of foods. [, , , , , , ]

Q6: What enzyme catalyzes the final step in this compound biosynthesis in strawberries?

A6: The final step is catalyzed by Fragaria × ananassa enone oxidoreductase (FaEO), previously known as quinone oxidoreductase (FaQR). [, ]

Q7: What is the natural precursor of this compound in strawberries?

A7: The natural precursor is 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). []

Q8: What is the role of Fragaria × ananassa quinone oxidoreductase (FaQR) in the biosynthesis of this compound?

A8: FaQR functions as an enone oxidoreductase, catalyzing the reduction of the exocyclic double bond in HMMF to produce this compound. []

Q9: How does the structure of this compound influence its stability?

A9: this compound exists as a tautomer, which can affect its stability and lead to racemization. []

Q10: At what pH range is this compound most stable?

A10: It exhibits the lowest tautomerization and racemization rates at pH values between 4 and 5. []

Q11: What happens to this compound at pH values above 7?

A11: Tautomerization and racemization are catalyzed at pH values greater than 7, which is the typical pH of plant cell cytosol. []

Q12: What is the significance of this compound's tautomerization in biological systems?

A12: The rapid tautomerization at physiological pH suggests that enzymatic studies on its formation should be conducted under slightly acidic conditions to determine the enantiomeric ratio accurately. []

Q13: What are the implications of characterizing the enzymes involved in this compound biosynthesis?

A13: Understanding the biosynthetic pathway and the enzymes involved could enable the improvement of strawberry flavor and potentially allow for the biotechnological production of this valuable flavor compound. [, ]

Q14: How does the concentration of this compound vary in different strawberry cultivars?

A14: The concentration can vary significantly, contributing to the diverse flavor profiles of different strawberry varieties. []

Q15: Can this compound be glucosylated in plants?

A15: Yes, a significant amount of this compound is converted to its flavorless β-D-glucoside form in ripe strawberry fruits. []

Q16: What enzyme is responsible for the glucosylation of this compound in strawberries?

A16: The enzyme UDP-glucose: this compound glucosyltransferase catalyzes this reaction. []

Q17: Why is the glucosylation of this compound significant?

A17: This conversion to a glucoside may play a role in regulating the concentration of the free, volatile, and aroma-active form of the compound in the fruit. []

Q18: How does roasting affect the concentration of this compound in foods?

A18: Roasting can significantly increase the concentration of this compound in foods like ginger and peanuts, contributing to their characteristic roasted aroma. [, ]

Q19: In which other food products has this compound been identified as a key aroma compound?

A19: Studies have identified its significant contribution to the aroma of various food products, including but not limited to:

  • Bread crust []
  • Keemun tea []
  • Criollo cocoa beans []
  • Roasted peanuts []
  • Pink guava []
  • Soy sauce [, ]
  • Tamarillo juices []
  • Pineapples []
  • Muscadine grape juice []
  • Cheddar cheese []
  • Coffee [, ]
  • Hazelnuts []
  • Bacuri pulp []

Q20: What analytical techniques are commonly used to identify and quantify this compound in food samples?

A20: Common techniques include:

  • Aroma extract dilution analysis (AEDA) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Stable isotope dilution assays (SIDA) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Gas chromatography-mass spectrometry (GC-MS) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Gas chromatography-olfactometry (GC-O) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Headspace solid-phase microextraction (HS-SPME) [, ]
  • Solvent-assisted flavor evaporation (SAFE) [, , , ]
  • Simultaneous distillation/extraction (SDE) [, ]
  • High-performance anion exchange chromatography []

Q21: How do researchers study the contribution of individual aroma compounds to the overall flavor profile of a food product?

A21: Researchers employ aroma recombination experiments and omission tests, where specific aroma compounds are either combined in a model matrix or omitted from a complete aroma reconstitute to evaluate their sensory impact. [, , , , ]

Q22: What are some of the factors that can influence the formation of this compound in Maillard model systems?

A22: Studies have shown that factors such as:

  • Type of sugar (e.g., pentoses like xylose, rhamnose) []
  • Presence and type of amino acid (e.g., glycine, alanine) []
  • pH of the reaction mixture []
  • Phosphate concentration []
  • Reaction temperature and time [, ]

Q23: What are some alternative names for 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone?

A23: This compound is also known as ethyl furaneol or homofuraneol. [, , ]

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